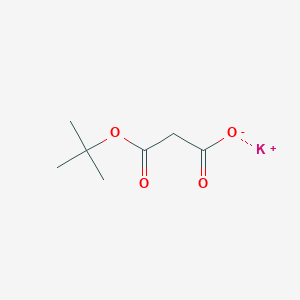

Potassium tert-butyl malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.K/c1-7(2,3)11-6(10)4-5(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBPZZKELHNMDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of potassium tert-butyl malonate from di-tert-butyl malonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of potassium tert-butyl malonate from di-tert-butyl malonate. This process, centered on the selective monohydrolysis of a diester, is a critical step in various organic syntheses, particularly in the development of pharmaceutical intermediates. This document provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the reaction mechanism and experimental workflow to facilitate understanding and replication.

Introduction

This compound is a valuable reagent in organic chemistry, serving as a key building block for the introduction of a tert-butoxycarbonylmethyl group. Its synthesis from di-tert-butyl malonate via selective saponification is a common yet nuanced procedure. The primary challenge lies in achieving high selectivity for the mono-hydrolyzed product while minimizing the formation of the fully hydrolyzed malonic acid and unreacted starting material. The steric hindrance of the tert-butyl group plays a significant role in the reaction kinetics, making the hydrolysis more challenging compared to less hindered dialkyl malonates.[1] This guide outlines a robust methodology for this transformation, drawing upon established principles of ester hydrolysis.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks one of the carbonyl carbons of the di-tert-butyl malonate. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of the potassium salt of the mono-ester.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the key steps in the synthesis, purification, and isolation of this compound.

Caption: Experimental workflow for this compound synthesis.

Experimental Protocol

This protocol is adapted from the synthesis of potassium ethyl malonate and is optimized for the selective monohydrolysis of di-tert-butyl malonate.[2]

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (KOH) pellets (85% minimum assay)

-

Absolute ethanol

-

Diethyl ether

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

Procedure:

-

Preparation of Ethanolic KOH: In a three-necked flask, prepare a solution of potassium hydroxide in absolute ethanol. For every 1 mole of di-tert-butyl malonate, use approximately 0.9 to 1.0 mole of KOH to favor mono-saponification. The concentration of the ethanolic KOH solution should be carefully controlled.

-

Reaction Setup: Charge the flask with di-tert-butyl malonate and additional absolute ethanol.

-

Addition of KOH solution: With vigorous stirring, add the ethanolic KOH solution dropwise to the di-tert-butyl malonate solution at room temperature over a period of 1-2 hours. A white precipitate of this compound should form during the addition.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product:

-

Filter the resulting suspension through a Büchner funnel under suction.

-

Wash the collected precipitate with a small amount of cold absolute ethanol, followed by a wash with diethyl ether to remove any unreacted starting material and byproducts.

-

-

Drying: Dry the resulting white solid under reduced pressure to obtain this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Note that yields can vary based on the precise reaction conditions and scale. The data is based on analogous preparations of malonate mono-potassium salts.[2][3]

| Parameter | Value | Notes |

| Molar Ratio (Di-tert-butyl malonate : KOH) | 1 : 0.9 - 1.0 | A slight sub-stoichiometric amount of KOH is used to minimize the formation of the di-potassium salt. |

| Solvent | Absolute Ethanol | The choice of solvent is critical; alcohols are commonly used. |

| Reaction Temperature | Room Temperature (approx. 20-25 °C) | Elevated temperatures may lead to increased di-hydrolysis.[4] |

| Reaction Time | 3 - 6 hours | Reaction progress should be monitored to determine the optimal time. |

| Expected Yield | 75 - 85% | Yields are highly dependent on the careful control of stoichiometry and reaction conditions. |

| Appearance of Product | White crystalline solid |

Discussion and Considerations

The selective monohydrolysis of di-tert-butyl malonate is a balancing act between achieving a reasonable reaction rate and preventing the second hydrolysis. The steric bulk of the tert-butyl groups significantly slows down the saponification process compared to less hindered esters like diethyl malonate.[1] This steric hindrance is also advantageous as it helps to prevent the second hydrolysis, thus favoring the formation of the mono-salt.

The choice of solvent is important. While alcohols like ethanol are commonly used, other co-solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) have been reported to be effective in similar selective monohydrolysis reactions.[5] The solubility of the resulting potassium salt in the reaction medium is a key factor; precipitation of the desired product can drive the equilibrium towards mono-saponification.

For purification, washing the crude product with cold ethanol and then a non-polar solvent like diethyl ether is crucial to remove unreacted di-tert-butyl malonate and other organic impurities. The final product should be stored in a desiccator as it can be hygroscopic.

Conclusion

The synthesis of this compound from di-tert-butyl malonate via selective saponification with potassium hydroxide is a reliable and scalable method. By carefully controlling the stoichiometry of the reactants and the reaction conditions, high yields of the desired mono-ester salt can be achieved. This guide provides a comprehensive overview of the procedure, mechanism, and critical parameters to aid researchers in successfully performing this important transformation.

References

- 1. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of potassium tert-butyl malonate

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium tert-Butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize malonate derivatives in organic synthesis. This document consolidates available data, outlines relevant experimental protocols, and visualizes key chemical processes.

Core Properties of this compound

This compound is a malonate monoester potassium salt.[1] It serves as a crucial intermediate in various organic syntheses, particularly in the formation of more complex molecular architectures.

Physical and Chemical Data Presentation

The quantitative properties of this compound are summarized in the table below. It is important to note that while some data is available for the potassium salt, other properties are inferred from its corresponding free acid or related diester compounds.

| Property | Value | Notes and Conditions |

| Molecular Formula | C₇H₁₁KO₄ | |

| Molecular Weight | 198.26 g/mol | [2] |

| Appearance | White to off-white solid | Assumed based on similar potassium salts. |

| Melting Point | Not available | Data for the corresponding di-tert-butyl malonate is -6.1 to -5.9 °C.[3] |

| Boiling Point | Not available | Di-tert-butyl malonate boils at 112–115 °C at 31 mmHg.[3] |

| Solubility | Soluble in water and polar organic solvents | Assumed based on its ionic nature. |

| pKa (of conjugate acid) | Not available | The pKa of malonic acid is approximately 2.83 and 5.69. The pKa of tert-butanol (B103910) is around 17.[4][5] |

| TPSA (Topological Polar Surface Area) | 52.6 Ų | Computationally derived.[2] |

| LogP | 0.3449 | Computationally derived.[2] |

| Hydrogen Bond Acceptors | 4 | Computationally derived.[2] |

| Hydrogen Bond Donors | 0 | Computationally derived.[2] |

| Rotatable Bonds | 2 | Computationally derived.[2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of a related compound, which can be adapted for this compound, and a general method for determining a key physical property.

Synthesis of Potassium Monoethyl Malonate (Adaptable for this compound)

This procedure describes the selective saponification of a diethyl malonate, which is a common method for producing potassium monoalkyl malonates.[6] A similar approach can be envisioned starting from di-tert-butyl malonate.

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

Procedure:

-

Dissolve di-tert-butyl malonate in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

In a separate beaker, dissolve a stoichiometric equivalent of potassium hydroxide in anhydrous ethanol.

-

Slowly add the ethanolic KOH solution to the stirred di-tert-butyl malonate solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

The precipitated this compound is collected by suction filtration.

-

The collected solid is washed with a small amount of cold ethanol and then with diethyl ether.

-

The final product is dried under reduced pressure to yield the this compound salt.

Determination of Melting Point

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is inserted into a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range. For a pure substance, this range is typically narrow.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key chemical pathways and experimental workflows relevant to this compound.

Caption: Synthetic pathway for this compound via selective saponification.

Caption: General alkylation reaction using this compound.

Chemical Properties and Reactivity

This compound is a versatile reagent in organic synthesis. Its reactivity is primarily centered around the nucleophilic character of the malonate carbanion.

Nucleophilic Substitution

The malonate anion is a soft nucleophile that readily participates in SN2 reactions with alkyl halides to form C-C bonds. This reaction is fundamental to the synthesis of a wide variety of substituted carboxylic acid derivatives.

Decarboxylation

Upon acidification and heating, the mono-tert-butyl ester of a substituted malonic acid can undergo decarboxylation to yield a tert-butyl-substituted acetate (B1210297) derivative. The tert-butyl group can subsequently be removed under acidic conditions to afford the corresponding carboxylic acid.

Safety and Handling

-

Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled.[7] The presence of the potassium salt suggests it could be corrosive.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is likely hygroscopic and sensitive to moisture.[8]

This guide is intended to be a living document and will be updated as more information becomes available. Always consult the most current safety data before handling any chemical substance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]

- 6. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]

- 7. fishersci.at [fishersci.at]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Structure and Stability of Potassium tert-Butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butyl malonate is a key intermediate in organic synthesis, valued for its role in the preparation of mono-substituted carboxylic acids and other complex molecules. Its utility is intrinsically linked to its chemical structure and stability. This technical guide provides a comprehensive overview of the structure of this compound, a detailed analysis of its stability under various conditions, and robust experimental protocols for its synthesis and thermal analysis. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₁KO₄, is the potassium salt of mono-tert-butyl malonate. The structure features a carboxylate group ionically bonded to a potassium cation and a tert-butyl ester group. This mono-ester, half-salt structure is fundamental to its reactivity, providing a nucleophilic center for alkylation and other modifications at the α-carbon, while the bulky tert-butyl group can influence reaction stereoselectivity and stability.

| Property | Value |

| Molecular Formula | C₇H₁₁KO₄ |

| Molecular Weight | 198.26 g/mol |

| CAS Number | 75486-33-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Below is a diagram illustrating the logical relationship of the synthesis of this compound.

Caption: Synthesis of this compound.

Stability and Decomposition Pathways

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The primary modes of decomposition are hydrolysis of the tert-butyl ester and decarboxylation of the malonate half-ester.

Hydrolytic Stability

The tert-butyl ester group is known to be relatively stable to basic and neutral aqueous conditions, but susceptible to cleavage under acidic conditions. Therefore, this compound is expected to be stable in neutral or alkaline solutions. However, in the presence of strong acids, it will likely undergo hydrolysis to produce malonic acid, tert-butanol, and the corresponding potassium salt of the acid used.

Thermal Stability and Decarboxylation

Upon heating, carboxylate salts and malonic acid half-esters can undergo decarboxylation. For this compound, this would likely proceed via the loss of carbon dioxide to form the potassium salt of tert-butyl acetate. This decomposition pathway is a key consideration in thermally sensitive reactions.

| Thermal Analysis Parameter | Expected Value/Observation |

| Decomposition Onset (TGA, in N₂) | > 200 °C |

| Major Mass Loss Event (TGA) | Corresponds to decarboxylation |

| Melting Point (DSC) | Expected to be a high-melting solid, may decompose before melting |

| Decomposition Exotherm/Endotherm (DSC) | Decomposition is typically an exothermic process |

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and thermal analysis of this compound.

Synthesis of this compound

This protocol is adapted from the established synthesis of potassium ethyl malonate and involves the selective saponification of di-tert-butyl malonate.[3]

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Dissolve di-tert-butyl malonate in anhydrous ethanol in a round-bottom flask.

-

Prepare a solution of one equivalent of potassium hydroxide in anhydrous ethanol.

-

Cool the di-tert-butyl malonate solution in an ice bath and slowly add the potassium hydroxide solution via a dropping funnel with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold anhydrous ethanol and then with diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to obtain pure this compound.

Below is a diagram illustrating the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow.

Thermal Stability Analysis

3.2.1. Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability and decomposition profile of this compound using TGA.

Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen gas

-

Alumina or platinum crucibles

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of major mass loss events.

3.2.2. Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to identify thermal transitions such as melting and to characterize the energetics of decomposition.

Equipment:

-

Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen gas

-

Aluminum or hermetically sealed crucibles

Procedure:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a DSC crucible and seal it.

-

Place the sample crucible and an empty reference crucible in the DSC cell.

-

Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (as determined by TGA) at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Below is a diagram illustrating the workflow for thermal analysis.

Caption: Thermal analysis workflow.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure that dictates its reactivity and stability. Its stability is characterized by a susceptibility to acid-catalyzed hydrolysis and thermal decarboxylation. The provided experimental protocols offer robust methods for its synthesis and for the characterization of its thermal properties. A thorough understanding of these characteristics is essential for the effective utilization of this reagent in research and drug development, ensuring the desired reaction outcomes while maintaining safety and product integrity. Further studies to obtain precise quantitative kinetic and thermodynamic data for its decomposition pathways would be beneficial for optimizing its use in various synthetic applications.

References

In-Depth Technical Guide: Potassium 3-(tert-butoxy)-3-oxopropanoate (CAS Number 75486-33-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Potassium 3-(tert-butoxy)-3-oxopropanoate (CAS No. 75486-33-8), also known as Potassium tert-butyl malonate. This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the formation of malonate monoester potassium salts and as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document collates available data on its chemical and physical properties, safe handling and storage procedures, and its applications in chemical synthesis. It is important to note that this compound is a chemical intermediate, and as such, there is no available data on its biological activity, mechanism of action, or associated signaling pathways.

Chemical and Physical Properties

Potassium 3-(tert-butoxy)-3-oxopropanoate is a potassium salt of a mono-esterified malonic acid. The tert-butyl ester group provides steric hindrance, which can be synthetically advantageous for controlling reactivity.[3]

| Property | Value | Reference(s) |

| CAS Number | 75486-33-8 | [1] |

| Molecular Formula | C₇H₁₁KO₄ | [4] |

| Molecular Weight | 198.26 g/mol | [4] |

| IUPAC Name | potassium 3-(tert-butoxy)-3-oxopropanoate | [4] |

| Synonyms | This compound, Potassium mono-tert-butyl malonate | [2][5] |

| Appearance | White to off-white powder | [6] |

| Purity | Typically ≥95% | [4] |

Synthesis and Applications

Potassium 3-(tert-butoxy)-3-oxopropanoate is a key intermediate in various organic reactions. Its primary application is in the synthesis of β-keto esters through reactions like the Claisen condensation.[3] The tert-butyl ester acts as a protecting group, allowing for selective reactions at other sites of a molecule.[3] It is also used in the synthesis of heterocyclic systems, which are common motifs in drug candidates.[3]

General Synthetic Application: Claisen Condensation for β-Keto Ester Synthesis

While a specific, detailed experimental protocol for a reaction using Potassium 3-(tert-butoxy)-3-oxopropanoate is not widely published, its role in a Claisen-type condensation can be generalized. In this reaction, an ester is treated with a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another ester molecule. Potassium 3-(tert-butoxy)-3-oxopropanoate can serve as a precursor to the nucleophilic species in such reactions.

Below is a generalized workflow for its application.

Caption: Generalized workflow for β-keto ester synthesis.

Handling and Safety

Appropriate safety precautions must be taken when handling Potassium 3-(tert-butoxy)-3-oxopropanoate. The following information is a summary of guidance from available safety data sheets.

| Aspect | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | [7][8][9] |

| Handling | Handle in a well-ventilated area, preferably under a chemical fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash thoroughly after handling. | [6][7] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances, heat, sparks, and open flames. This material may be moisture-sensitive; storage under an inert atmosphere is recommended. | [7][10] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. | [7][9] |

| First Aid (Skin) | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [7] |

| First Aid (Ingestion) | If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting. | [7] |

| First Aid (Inhalation) | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [7] |

Hazard Identification

While a specific GHS classification for Potassium 3-(tert-butoxy)-3-oxopropanoate is not consistently available, related compounds are often classified with the following hazards. Users should handle this compound with the appropriate caution.

-

Flammable Solid

-

Self-heating; may catch fire

-

Causes severe skin burns and eye damage

-

Harmful if swallowed

The following diagram illustrates the general safety precautions for handling reactive chemical reagents.

Caption: General workflow for the safe handling of chemical reagents.

Conclusion

Potassium 3-(tert-butoxy)-3-oxopropanoate is a specialized chemical reagent with important applications in organic synthesis, particularly for the creation of β-keto esters and heterocyclic compounds. Due to its nature as a synthetic intermediate, it lacks the biological activity profile that would necessitate studies on signaling pathways or detailed in-vitro/in-vivo experiments. Professionals using this compound should focus on its synthetic utility and adhere strictly to the recommended safety and handling protocols to ensure a safe laboratory environment.

References

- 1. Potassium 3-(tert-butoxy)-3-oxopropanoate | 75486-33-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Potassium 3-(Tert-Butoxy)-3-Oxopropanoate [myskinrecipes.com]

- 4. Potassium 3-(tert-butoxy)-3-oxopropanoate 95% | CAS: 75486-33-8 | AChemBlock [achemblock.com]

- 5. potassium 3-isopropoxy-3-oxopropanoate | CAS#:56766-76-8 | Chemsrc [chemsrc.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. fishersci.com [fishersci.com]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 10. chemicalbook.com [chemicalbook.com]

The Synthesis of Potassium Tert-Butyl Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butyl malonate is a valuable reagent in organic synthesis, serving as a key intermediate for the creation of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure, featuring a single tert-butyl ester and a potassium carboxylate, allows for differential reactivity at the two carbonyl groups, making it a versatile building block. This technical guide provides an in-depth analysis of the primary mechanism for the formation of this compound: the selective monohydrolysis of di-tert-butyl malonate. Detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway are presented to facilitate its practical application in a research and development setting.

Core Mechanism: Selective Monohydrolysis

The principal route to this compound is the selective saponification (hydrolysis) of one of the ester groups of di-tert-butyl malonate using potassium hydroxide (B78521) (KOH). This reaction leverages the steric hindrance of the tert-butyl groups and careful control of reaction conditions to favor the formation of the mono-salt over the di-salt.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from KOH acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl malonate. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a tert-butoxide leaving group to yield mono-tert-butyl malonic acid. Due to the basic reaction conditions, the carboxylic acid is immediately deprotonated by another equivalent of hydroxide or the liberated tert-butoxide to form the potassium salt of mono-tert-butyl malonate, which often precipitates from the reaction mixture, driving the equilibrium towards the mono-hydrolyzed product.

The selectivity of this monohydrolysis is a critical aspect of the synthesis. The bulky tert-butyl groups create significant steric hindrance around the carbonyl carbons, which can slow down the rate of nucleophilic attack. It is theorized that after the first hydrolysis, the resulting carboxylate anion introduces electrostatic repulsion, further disfavoring a second nucleophilic attack on the remaining ester group. Increased hydrophobicity of the ester has also been shown to enhance the selectivity of monohydrolysis.[2]

Experimental Protocols

The following protocol is adapted from established procedures for the selective monohydrolysis of analogous dialkyl malonates, such as diethyl malonate.[3][4]

Synthesis of this compound via Selective Hydrolysis

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (KOH)

-

Absolute ethanol

-

Diethyl ether (for washing)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve di-tert-butyl malonate in absolute ethanol. A molar excess of the diester to KOH is recommended to favor mono-saponification, with a molar ratio of at least 1.5:1 (di-tert-butyl malonate:KOH) being a good starting point.[4]

-

Reagent Addition: Separately, prepare a solution of potassium hydroxide in absolute ethanol. Transfer this solution to a dropping funnel.

-

Reaction: With vigorous stirring, add the ethanolic KOH solution dropwise to the di-tert-butyl malonate solution at room temperature over a period of approximately one hour. The formation of a white crystalline precipitate of this compound may be observed during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Isolation of Product: Isolate the precipitated this compound by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted di-tert-butyl malonate and residual solvent. Dry the product under reduced pressure to obtain pure this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound and its analogues, based on literature precedents for similar selective saponification reactions.

| Parameter | Value | Reference |

| Molar Ratio (Diester:KOH) | ≥ 1.5:1 | [4] |

| Solvent | Absolute Ethanol | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Addition Time | ~1 hour | [3] |

| Reaction Time (post-addition) | 2-3 hours | [3] |

| Yield (analogous reaction) | 75-85% | [3] |

Visualizations

Reaction Mechanism

Caption: Mechanism of this compound formation.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via selective monohydrolysis of di-tert-butyl malonate is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the stoichiometry of the reactants and the reaction conditions, high yields of the desired product can be achieved. The provided protocol and mechanistic insights serve as a comprehensive guide for researchers in the field of organic synthesis and drug development, enabling the reliable preparation of this versatile building block for further chemical transformations.

References

Solubility of Potassium tert-Butyl Malonate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tert-butyl malonate, a key intermediate in various organic syntheses. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. It also discusses the theoretical principles governing its solubility and presents a standardized methodology for data collection and reporting.

Introduction to this compound

This compound, with the chemical formula C₇H₁₁KO₄ and a molecular weight of 198.26 g/mol , is the potassium salt of mono-tert-butyl malonate. It serves as a crucial reagent in organic chemistry, particularly in the synthesis of malonate monoester potassium salts. Its utility in drug development and other fine chemical syntheses is significant, making a thorough understanding of its solubility essential for reaction optimization, purification, and formulation.

As an organic salt, the solubility of this compound is governed by the interplay between its ionic component (the potassium carboxylate) and its organic component (the tert-butyl group). This dual nature dictates its behavior in different solvent environments.

Expected Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly with the polarity of the solvent.

-

Polar Protic Solvents (e.g., water, ethanol, methanol): While the ionic potassium carboxylate group would favor solubility in these solvents, the presence of the nonpolar tert-butyl group may limit it. For many potassium carboxylates, solubility in alcohols is lower than in water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, acetone): These solvents are generally good at solvating cations and can interact favorably with the carboxylate group. A qualitative test indicates a solubility of 2 mg/mL in DMSO with warming. These solvents are likely to be the most effective for dissolving this compound.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Due to the ionic nature of the salt, very low solubility is expected in nonpolar solvents. The nonpolar tert-butyl group is insufficient to overcome the strong ionic interactions of the salt.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) | |||||

| Tetrahydrofuran (THF) | |||||

| Acetone | |||||

| Acetonitrile | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Dichloromethane (DCM) | |||||

| Toluene | |||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the equilibrium solubility of this compound in an organic solvent. This method is based on general protocols for determining the solubility of organic salts.[1][2]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (anhydrous)

-

Selected organic solvent (anhydrous)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. An excess is crucial to ensure a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended, but the optimal time should be determined by preliminary experiments (e.g., measuring the concentration at 24, 48, and 72 hours to see when it plateaus).[2]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, dry collection vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done in a drying oven at a temperature below the decomposition point of this compound, or under a stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final weight of the vial with the dry solute.

-

Calculate the solubility in grams per 100 mL of solvent or in moles per liter (Molarity).

-

Considerations for Hygroscopic Compounds:

This compound may be hygroscopic. Therefore, all experiments should be conducted under anhydrous conditions to the extent possible. This may involve using a glovebox or a Schlenk line for sample preparation and handling.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: For most solid solutes, solubility increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, polar aprotic solvents are expected to be the most effective.

-

Presence of Water: Even small amounts of water can significantly affect solubility due to the hygroscopic nature of many organic salts. It can also lead to hydrolysis of the ester group over time.

-

Common Ion Effect: If the solvent contains a common ion (e.g., another potassium salt), the solubility of this compound may be suppressed.

By following the detailed experimental protocol and considering the factors outlined in this guide, researchers and drug development professionals can accurately determine the solubility of this compound, enabling more efficient and optimized synthetic processes.

References

A Technical Guide to Potassium tert-Butyl Malonate: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tert-butyl malonate serves as a pivotal intermediate in contemporary organic synthesis, particularly within the pharmaceutical industry. As a malonate monoester potassium salt, it provides a versatile platform for the construction of complex molecular architectures. Its unique structure, featuring a sterically hindered tert-butyl ester and a reactive potassium carboxylate, allows for selective chemical transformations. This guide offers an in-depth review of its synthesis, physicochemical properties, and key applications, with a focus on its role in the Knoevenagel-Doebner condensation for the synthesis of α,β-unsaturated esters, which are common precursors to active pharmaceutical ingredients (APIs). Detailed experimental protocols and quantitative data are provided to support researchers in its practical application.

Introduction

Malonate esters are fundamental building blocks in organic chemistry, enabling the formation of carbon-carbon bonds through reactions such as alkylations and condensations. Malonate monoesters, and their corresponding salts, offer the advantage of differential reactivity at the two carboxyl groups. One ester group can act as a protecting group while the other participates in reactions or is further modified. This compound, with its bulky tert-butyl group, is particularly valuable as it allows for selective reactions at the carboxylate moiety and provides a convenient route for subsequent decarboxylation under specific conditions. Its application is prominent in the synthesis of complex molecules where precise control over reactivity is essential.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Mono-tert-butyl Malonate (Free Acid Form)

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless liquid or low melting solid |

| Boiling Point | 90 °C at 2 mmHg |

| Melting Point | 19-20 °C |

| Density | 1.04 g/mL at 25 °C |

| Refractive Index | n20/D 1.426 |

Table 2: Predicted and Observed Spectroscopic Data

| Technique | Data for Mono-tert-butyl Malonate (Free Acid) | Expected Characteristics for Potassium Salt |

| ¹H NMR | Singlet at ~1.4-1.5 ppm (9H, -C(CH₃)₃), Singlet at ~3.4 ppm (2H, -CH₂-), Broad singlet for carboxylic acid proton (-COOH) | Similar chemical shifts for the tert-butyl and methylene (B1212753) protons. Absence of the carboxylic acid proton signal. |

| ¹³C NMR | ~28 ppm (-C(CH₃)₃), ~41 ppm (-CH₂-), ~82 ppm (-C(CH₃)₃), ~166 ppm (ester C=O), ~171 ppm (acid C=O) | Shift of the carboxylate carbon to a slightly different value compared to the carboxylic acid. Other signals expected to be similar. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (acid) ~1715 cm⁻¹, C=O stretch (ester) ~1740 cm⁻¹ | Absence of the broad O-H stretch. The two C=O stretches will be replaced by a strong, broad carboxylate (COO⁻) stretch at a lower wavenumber (~1550-1610 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the free acid. | Analysis would typically involve acidification to the free acid before analysis. |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the selective monohydrolysis of di-tert-butyl malonate. This reaction takes advantage of the steric hindrance of the tert-butyl groups, which allows for the saponification of one ester group while leaving the other intact.

General Synthesis Workflow

Caption: Synthesis and purification workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from the reliable method for the synthesis of potassium monoethyl malonate, with modifications appropriate for the tert-butyl analogue.

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (B78521) (KOH)

-

Anhydrous ethanol

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Heating mantle

-

Ice bath

-

Büchner funnel and suction flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a 2-liter three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, charge di-tert-butyl malonate (1.0 mole equivalent) and 800 mL of anhydrous ethanol.

-

Addition of Base: Begin stirring the solution. Prepare a solution of potassium hydroxide (1.0 mole equivalent) in 800 mL of anhydrous ethanol. Add this KOH solution dropwise to the stirred di-tert-butyl malonate solution over a period of 1-2 hours at room temperature. A white precipitate of this compound will form during the addition.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.

-

Isolation of Product: Heat the mixture to boiling on a heating mantle to dissolve any soluble impurities. Filter the hot suspension with suction using a pre-warmed Büchner funnel.

-

Crystallization and Collection: Allow the filtrate to cool to room temperature, and then cool further in an ice bath to complete the precipitation of the potassium salt. Collect the crystalline product by suction filtration.

-

Washing and Drying: Wash the collected salt with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether to remove any residual starting material and solvent. Dry the product under reduced pressure at room temperature to a constant weight.

Table 3: Representative Reaction Parameters for Monohydrolysis

| Parameter | Value/Condition |

| Reactant Ratio (Diester:KOH) | 1:1 to 1.2:1 |

| Solvent | Anhydrous Ethanol or THF/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3 - 6 hours |

| Typical Yield | 75 - 90% |

Applications in Drug Development: The Knoevenagel-Doebner Condensation

A primary application of this compound in pharmaceutical synthesis is its use as a nucleophile in the Knoevenagel-Doebner condensation. This reaction involves the condensation of the malonate monoester salt with an aldehyde or ketone, followed by decarboxylation, to yield an α,β-unsaturated carboxylic acid or ester. These products are valuable intermediates for a wide range of pharmaceuticals.

General Reaction Mechanism

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Experimental Protocol: Synthesis of a Cinnamic Acid Derivative

This protocol provides a general method for the Knoevenagel-Doebner condensation using an aromatic aldehyde as an example.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalytic amount)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add the aromatic aldehyde (1.0 mole equivalent), this compound (1.1 mole equivalents), pyridine (as solvent), and a catalytic amount of piperidine.

-

Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the condensation will be removed azeotropically with toluene (if used as a co-solvent with pyridine) and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M hydrochloric acid (to remove pyridine and piperidine), water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product, an α,β-unsaturated tert-butyl ester, can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Table 4: Typical Knoevenagel-Doebner Reaction Conditions

| Parameter | Value/Condition |

| Substrates | Aldehydes (aromatic and aliphatic) |

| Solvent | Pyridine, Toluene, or a mixture |

| Catalyst | Piperidine, β-alanine |

| Temperature | Reflux (80 - 120 °C) |

| Reaction Time | 4 - 24 hours |

| Typical Yield | 60 - 95% |

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis, particularly in the development of pharmaceuticals. Its efficient preparation via selective monohydrolysis of the corresponding di-ester and its subsequent application in Knoevenagel-Doebner condensations provide a robust strategy for the synthesis of complex molecular scaffolds. The protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the efficient synthesis of novel chemical entities. The steric bulk of the tert-butyl group offers unique selectivity that is advantageous in multi-step syntheses, solidifying the role of this reagent in the modern synthetic chemist's toolkit.

A Technical Guide to the Spectroscopic and Synthetic Aspects of Potassium Tert-Butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic protocol for potassium tert-butyl malonate. Due to the limited availability of direct experimental spectra for this specific salt, this guide presents predicted data based on the analysis of closely related compounds. The information herein is intended to support research and development activities where this compound may be used as a key synthetic intermediate.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including di-tert-butyl malonate and mono-tert-butyl malonate, as well as established principles of spectroscopy.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.1 - 3.3 | Singlet | 2H | Methylene (-CH₂-) |

| ~1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

Predicted solvent: D₂O

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl (Ester, C=O) |

| ~172 | Carbonyl (Carboxylate, C=O) |

| ~81 | Quaternary Carbon (-C(CH₃)₃) |

| ~45 | Methylene (-CH₂-) |

| ~28 | Methyl (-CH₃) |

Predicted solvent: D₂O

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (tert-Butyl) |

| ~2930 | Medium | C-H stretch (Methylene) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1580 | Strong | Asymmetric C=O stretch (Carboxylate) |

| ~1400 | Strong | Symmetric C=O stretch (Carboxylate) |

| ~1150 | Strong | C-O stretch (Ester) |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the preparation of similar malonic ester salts.

Synthesis of this compound

This procedure details the selective hydrolysis of di-tert-butyl malonate to yield this compound.

Materials:

-

Di-tert-butyl malonate

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol (B145695) (absolute)

-

Diethyl ether

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve di-tert-butyl malonate in absolute ethanol.

-

Preparation of KOH Solution: Separately, prepare a solution of one equivalent of potassium hydroxide in absolute ethanol.

-

Reaction: Slowly add the ethanolic KOH solution to the di-tert-butyl malonate solution at room temperature with vigorous stirring. A white precipitate of this compound is expected to form upon addition.

-

Stirring: Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure complete reaction.

-

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

Washing: Wash the collected solid with cold absolute ethanol and then with diethyl ether to remove any unreacted starting material and other impurities.

-

Drying: Dry the purified this compound under vacuum to remove residual solvents.

Characterization:

The resulting white solid should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The obtained spectra should be compared with the predicted data provided in this guide.

Visualizations

The following diagrams illustrate the key chemical transformation and a logical workflow for the synthesis and analysis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

The Decisive Role of Potassium Tert-Butoxide in Malonate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium tert-butoxide (KOt-Bu) has emerged as a superior reagent in malonate synthesis, a cornerstone of carbon-carbon bond formation in organic chemistry. Its unique properties as a strong, non-nucleophilic, and sterically hindered base offer significant advantages in the generation of the malonate enolate, leading to high yields and cleaner reactions. This technical guide provides an in-depth analysis of the function of potassium tert-butoxide in malonate synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

The Core Function: Efficient Enolate Formation

The malonate ester synthesis fundamentally relies on the deprotonation of the α-carbon of a malonate ester, typically diethyl malonate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophile, most commonly an alkyl halide, to form a new carbon-carbon bond. The choice of base is critical to the success of this initial deprotonation step.

Potassium tert-butoxide excels in this role due to its high basicity and significant steric bulk. The tert-butyl group prevents the base from acting as a nucleophile itself, minimizing side reactions such as nucleophilic attack on the ester carbonyl groups or the alkyl halide.[1][2] This high basicity ensures a rapid and complete deprotonation of the already acidic α-hydrogens of the malonate ester, driving the reaction towards the desired enolate formation.[3]

Quantitative Analysis of Yields

The efficacy of potassium tert-butoxide in malonate synthesis is evident in the high yields achieved across various applications, including C-alkylation and Michael additions.

C-Alkylation and Arylation Reactions

While comprehensive data on simple alkylations are dispersed, studies on more complex systems highlight the efficiency of potassium tert-butoxide. For instance, in the synthesis of diethyl alkyl(substituted aryl)malonates, the use of potassium tert-butoxide to generate the malonate anion for subsequent nucleophilic substitution on activated chloroarenes resulted in good to excellent yields.[4]

| Product | Yield (%) |

| Diethyl alkyl(substituted phenyl)malonates | >50% overall |

| Specific isolated products | 72-80% |

Michael Addition Reactions

Potassium tert-butoxide also serves as an efficient catalyst for the Michael addition of diethyl malonate to α,β-unsaturated carbonyl compounds, such as chalcones. The reaction proceeds smoothly under mild conditions, affording the desired adducts in high yields.

| Entry | Chalcone (B49325) Substituent (Ar) | Product Yield (%) |

| 1 | Phenyl | 94 |

| 2 | 4-Methylphenyl | 90 |

| 3 | 4-Methoxyphenyl | 92 |

| 4 | 4-Chlorophenyl | 85 |

| 5 | 4-Bromophenyl | 82 |

| 6 | 3-Bromophenyl | 73 |

| 7 | 2-Chlorophenyl | 72 |

| 8 | 2-Methoxyphenyl | 92 |

| 9 | 2,4-Dichlorophenyl | 78 |

Comparison with Other Bases

The choice of base significantly impacts the outcome of malonate synthesis. While other bases like sodium ethoxide and sodium hydride are commonly used, potassium tert-butoxide often provides distinct advantages.

| Base | Key Advantages | Key Disadvantages |

| Potassium tert-butoxide | Strong, non-nucleophilic, sterically hindered, minimizes side reactions.[1][2] | Can be more expensive and sensitive to moisture compared to other bases. |

| Sodium Ethoxide | Inexpensive and effective.[3] | Can act as a nucleophile, leading to transesterification if the alcohol does not match the ester. Can also participate in undesired side reactions. |

| Sodium Hydride | Strong, non-nucleophilic base. | Flammable solid, requires careful handling. The reaction produces hydrogen gas. |

| Potassium Carbonate | Milder base, suitable for sensitive substrates.[5] | Slower reaction rates, may require a phase-transfer catalyst for optimal results.[6] |

Mechanistic Pathways

The overall mechanism of the malonic ester synthesis, facilitated by potassium tert-butoxide, proceeds through a series of well-defined steps.

References

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using Potassium Tert-Butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of potassium tert-butyl malonate, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The following sections outline the reaction principle, quantitative data from representative experiments, a detailed experimental protocol, and a visual representation of the workflow.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of substituted carboxylic acids.[1] The use of a pre-formed potassium salt of a malonate ester, such as this compound, offers advantages in terms of handling and reactivity. The tert-butyl group can be selectively cleaved under specific conditions, providing a handle for further synthetic transformations. This application note focuses on the alkylation of this compound with various alkyl halides to generate mono-substituted malonic esters, which are valuable building blocks in medicinal chemistry and materials science.

Reaction Principle

The alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The malonate anion, a soft and non-basic nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-carbon bond. The general scheme for this reaction is depicted below:

Scheme 1: General reaction for the alkylation of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the alkylation of malonic esters under various conditions, providing insights into typical reaction parameters and outcomes.

| Entry | Malonate Substrate | Alkylating Agent | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Diethyl malonate | 1,6-dichlorohexane | K₂CO₃ | Cyclohexane | Polyethylene glycol monomethyl ether, Tetrabutylammonium bromide | Reflux | 3 | 77 | [2] |

| 2 | Diethyl malonate | 1,6-dibromohexane | K₂CO₃ | Cyclohexane | Polyethylene glycol monomethyl ether, Tetrabutylammonium bromide | Reflux | - | 78 | [2] |

| 3 | 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | p-Chlorobenzyl bromide | 50% aq. KOH | Toluene | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Room Temp | - | up to 99 | [3][4] |

| 4 | Diethyl malonate | n-Butyl chloride | K₂CO₃ | DMF | Tetrabutylammonium bromide | 110-120 | 6 | - | [5] |

| 5 | Diethyl malonate | n-Propyl chloride | K₂CO₃ | NMP | Tetrabutylammonium bromide | - | 17 | 78 | [5] |

Experimental Protocol: Alkylation of this compound

This protocol describes a general procedure for the mono-alkylation of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent (e.g., Acetonitrile, THF)

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve or suspend the this compound. The typical concentration is 0.1-0.5 M.

-

Addition of Alkylating Agent: While stirring, add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition may be performed at 0 °C to control the reaction exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water or a dilute aqueous acid (e.g., 1 M HCl) to quench the reaction.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure mono-alkylated tert-butyl malonate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the alkylation protocol.

Caption: Workflow for the alkylation of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]

- 3. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]

- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]

Application Notes and Protocols: Potassium tert-Butyl Malonate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium tert-butyl malonate as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a focus on the anticonvulsant drug Gabapentin (B195806). Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to support research and development in medicinal chemistry and process chemistry.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of carbon skeletons in drug molecules. Its utility stems from the malonic ester synthesis, a classic method for the preparation of substituted carboxylic acids. The tert-butyl ester group offers the advantage of being readily removable under acidic conditions, often with concomitant decarboxylation, which is a desirable feature in multi-step synthetic sequences. This reagent serves as a nucleophile after deprotonation, enabling the formation of new carbon-carbon bonds through alkylation reactions.

A prime example of its application is in the synthesis of γ-amino acids, a class of compounds with significant therapeutic applications. One of the most prominent drugs in this class is Gabapentin, widely prescribed for the treatment of epilepsy and neuropathic pain.

Application in the Synthesis of Gabapentin

Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Although its structure is derived from GABA, its primary mechanism of action does not involve direct interaction with GABA receptors. Instead, Gabapentin binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1] This interaction is believed to inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability.[1][2] Additionally, some studies suggest that Gabapentin may increase the synthesis of GABA.[3]

The synthesis of Gabapentin can be achieved through various routes. One common strategy involves the alkylation of a malonate derivative to introduce the cyclohexylmethyl group, followed by transformations to install the aminomethyl and carboxylic acid functionalities. The use of a tert-butyl malonate derivative in this context provides a convenient method for the eventual decarboxylation to the final acetic acid moiety.

General Synthetic Scheme

The overall synthetic strategy for Gabapentin utilizing a malonate derivative can be visualized as a multi-step process. The key steps involve the formation of a carbanion from the malonate, followed by nucleophilic attack on an appropriate electrophile, and subsequent functional group manipulations to arrive at the target molecule.

Caption: General workflow for Gabapentin synthesis.

Experimental Protocols

Protocol 1: Alkylation of a tert-Butyl Malonate Derivative

Objective: To synthesize a dialkylated tert-butyl malonate intermediate, a precursor for a Gabapentin analog.

Materials:

-

Potassium tert-butoxide

-

tert-Butyl cyanoacetate (B8463686)

-

Alkyl halide (e.g., cyclohexylmethyl bromide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.

-

To the flask, add a solution of potassium tert-butoxide in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl cyanoacetate in anhydrous THF to the cooled base solution via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

-

Add the alkyl halide (e.g., cyclohexylmethyl bromide) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkylated product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Illustrative)

The following table presents illustrative quantitative data for a typical malonic ester alkylation, which would be a key step in a Gabapentin synthesis. Actual yields and purities will vary depending on the specific substrates and reaction conditions.

| Parameter | Value |

| Reactants | |

| tert-Butyl Cyanoacetate | 1.0 eq |

| Potassium tert-butoxide | 1.1 eq |

| Cyclohexylmethyl Bromide | 1.2 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 18 hours |

| Results | |

| Yield of Alkylated Product | 75 - 85% |

| Purity (by NMR/GC-MS) | >95% |

Mechanism of Action and Signaling Pathway

Gabapentin's therapeutic effects are primarily attributed to its interaction with the α2δ-1 subunit of voltage-gated calcium channels. This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. This modulation of neuronal signaling is key to its anticonvulsant and analgesic properties.

Although structurally related to GABA, Gabapentin does not act on GABA receptors directly. However, it has been shown to increase the synthesis and non-synaptic release of GABA, contributing to an overall increase in inhibitory tone in the central nervous system.[3]

The GABAergic signaling pathway is the primary inhibitory neurotransmitter system in the mammalian brain. GABA exerts its effects by binding to two main types of receptors: GABAA and GABAB receptors. GABAA receptors are ionotropic receptors that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. GABAB receptors are metabotropic G-protein coupled receptors that can indirectly open potassium channels or inhibit calcium channels, also resulting in neuronal inhibition.

Caption: Mechanism of action of Gabapentin and the GABAergic signaling pathway.

Conclusion

This compound is a versatile and important building block in pharmaceutical synthesis. Its application in the synthesis of Gabapentin and other γ-amino acid derivatives highlights its utility in constructing complex molecular architectures. The protocols and data presented here provide a foundation for researchers to explore the use of this reagent in the development of novel therapeutics. A thorough understanding of the underlying reaction mechanisms and the biological pathways of the target molecules is crucial for successful drug discovery and development.

References

Application Notes and Protocols: Asymmetric Synthesis Using Potassium Tert-Butyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tert-butyl malonate is a valuable reagent in asymmetric synthesis, serving as a prochiral nucleophile for the construction of stereogenic centers. While the isolated potassium salt can be used, it is most commonly generated in situ from a corresponding di-ester, such as a mixed tert-butyl malonate, and a potassium base like potassium hydroxide (B78521) (KOH). This approach is particularly prominent in enantioselective phase-transfer catalysis and palladium-catalyzed allylic alkylations, enabling the synthesis of chiral molecules with high enantiomeric excess.

These application notes provide an overview of the use of in situ generated this compound in asymmetric synthesis, with a focus on phase-transfer catalyzed alkylations. Detailed protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in applying this methodology.

Key Applications

The primary application of this compound in asymmetric synthesis is as a soft carbon nucleophile for the formation of carbon-carbon bonds. The tert-butyl group is often crucial for achieving high levels of enantioselectivity in these reactions.[1]

One of the most effective strategies is the use of phase-transfer catalysis (PTC) for the asymmetric α-alkylation of tert-butyl malonate derivatives.[2][3] In this method, a chiral phase-transfer catalyst shuttles the in situ generated potassium enolate from the solid or aqueous phase to the organic phase, where it reacts with an electrophile. This technique allows for the creation of quaternary carbon centers with excellent stereocontrol.[2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions for Asymmetric PTC Benzylation

The following table summarizes the optimization of reaction conditions for the enantioselective phase-transfer catalytic α-benzylation of 2,2-diphenylethyl tert-butyl α-methylmalonate.[2]

| Entry | Base (5.0 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cs₂CO₃ | Toluene | 0 | 48 | 25 | 15 |

| 2 | K₂CO₃ | Toluene | 0 | 48 | 35 | 25 |

| 3 | KOH (solid) | Toluene | 0 | 24 | 95 | 88 |

| 4 | 50% KOH (aq) | Toluene | 0 | 24 | 97 | 91 |

| 5 | 50% KOH (aq) | CH₂Cl₂ | 0 | 24 | 93 | 85 |

| 6 | 50% KOH (aq) | THF | 0 | 24 | 85 | 82 |

| 7 | 50% KOH (aq) | Toluene | RT | 12 | 98 | 85 |

| 8 | 50% KOH (aq) | Toluene | -20 | 36 | 85 | 93 |

| 9 | 50% KOH (aq) | Toluene | -30 | 30 | 80 | 94 |

| 10 | 50% KOH (aq) | Toluene | -40 | 30 | 75 | 95 |

Table 2: Substrate Scope of Alkylating Agents in Asymmetric PTC Alkylation

This table illustrates the scope of various alkylating agents under the optimized reaction conditions (50% KOH (aq), Toluene, -40°C).[2]